![molecular formula C14H17NO3S3 B2864864 N-(2-(5-acetylthiophen-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 2034570-70-0](/img/structure/B2864864.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including our compound of interest, have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial and fungal species. For instance, certain thiophene compounds have demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard drugs .
Antioxidant Properties
These compounds also exhibit significant antioxidant activities. In scientific studies, thiophene derivatives have been compared with ascorbic acid (vitamin C) and found to possess considerable antioxidant potential, which is measured through methods like the DPPH assay . This property is crucial for protecting cells from oxidative stress and could have implications in treating diseases related to oxidative damage.
Anticancer Potential
Research has indicated that thiophene derivatives can have anticancer properties. Some synthesized thiophene compounds have shown effective cytotoxic activity against cancer cell lines, such as human lung cancer cells (A-549), suggesting a potential role in cancer therapy .
Anti-corrosion Application
The anti-corrosion activity of thiophene derivatives has been evaluated, and some compounds have shown high efficiency in protecting materials from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. These effects make them candidates for the development of new pain relief and anti-inflammatory medications .
Kinase Inhibition
Some thiophene compounds have been identified as kinase inhibitors, which is an important function in the treatment of various diseases, including cancer. Kinase inhibition can disrupt the signaling pathways that contribute to disease progression .
Antipsychotic and Anti-anxiety Medication
Due to their interaction with various neurotransmitter systems, thiophene derivatives have potential applications in the development of antipsychotic and anti-anxiety medications. This opens up avenues for new treatments in mental health care .
Anti-arrhythmic and Anti-mitotic Functions
Thiophene compounds have shown promise in cardiovascular and cell division-related applications. Their anti-arrhythmic properties could be beneficial in treating heart rhythm disorders, while anti-mitotic functions might be leveraged in cancer treatment to inhibit cell division .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S3/c1-3-11-5-7-14(20-11)21(17,18)15-9-8-12-4-6-13(19-12)10(2)16/h4-7,15H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEZYVQGNCMCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide |
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